molecular formula C6H7NO2 B1322426 6-(Hydroxymethyl)pyridin-2-ol CAS No. 352514-21-7

6-(Hydroxymethyl)pyridin-2-ol

Cat. No. B1322426
M. Wt: 125.13 g/mol
InChI Key: OCIJNSPIKMBDDH-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)pyridin-2-ol is a chemical compound with the formula C₆H₇NO₂ . It is used as an anticonvulsant and has a role as a plant metabolite . It is also an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular structure of 6-(Hydroxymethyl)pyridin-2-ol consists of a pyridine ring substituted by a hydroxy group at position 2 . The molecular formula is C₆H₇NO₂ , with an average mass of 125.125 Da .


Physical And Chemical Properties Analysis

6-(Hydroxymethyl)pyridin-2-ol has a density of 1.3±0.1 g/cm³, a boiling point of 400.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol, a flash point of 195.7±24.6 °C, and an index of refraction of 1.605 .

Scientific Research Applications

Formation in Food Products

6-(Hydroxymethyl)pyridin-3-ol, a compound related to 6-(Hydroxymethyl)pyridin-2-ol, is formed by the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This process is significant in the formation of pyridin-3-ols in foods like honey and sugarcane honey, particularly under thermal heating conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).

Vibrational and Electronic Structure Analysis

Comprehensive studies using FTIR and FT-Raman spectroscopy, along with DFT methods, have been conducted on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine, compounds closely related to 6-(Hydroxymethyl)pyridin-2-ol. These studies provide insights into the molecular electrostatic surface potential, electron density distribution, and electronic properties, crucial for understanding the behavior of these compounds (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).

Magnetic and Optical Properties

2-(Hydroxymethyl)pyridine has been utilized in 4f metal chemistry, leading to the creation of Ln(III)(9) clusters with unique physical properties. For instance, Dy(III) clusters show single-molecule magnetism behavior, and Eu(III) analogues exhibit intense red photoluminescence. This application demonstrates the potential of hydroxymethylpyridine derivatives in advanced materials research (Alexandropoulos et al., 2011).

Use in Chemical Synthesis

The compound has been used in synthesizing various derivatives, such as in the synthesis of cyclic 2,4,5,6-tetrakis-(hydroxymethyl)pyridin-3-ol acetonides. This synthesis involves exploring thermodynamically favorable configurations and is supported by quantum-chemical calculations, demonstrating its significance in organic synthesis (Shtyrlin et al., 2011).

Biomimetic Models

6-(Hydroxymethyl)pyridin-2-ol derivatives have been used to create biomimetic models for the active site of [Fe]hydrogenase. These models help in understanding the catalytic mechanism of enzymes and are crucial in bioinorganic chemistry (Song et al., 2012).

Safety And Hazards

6-(Hydroxymethyl)pyridin-2-ol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 6-(Hydroxymethyl)pyridin-2-ol could involve its use in the synthesis of fine and specialty chemicals, and active pharmaceutical ingredients . The use of biocatalytic processes offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

properties

IUPAC Name

6-(hydroxymethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-4-5-2-1-3-6(9)7-5/h1-3,8H,4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIJNSPIKMBDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625947
Record name 6-(Hydroxymethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)pyridin-2-ol

CAS RN

352514-21-7
Record name 6-(Hydroxymethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(hydroxymethyl)pyridin-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Pyridin-2-one-6-carboxylic acid (2.51 g, 18 mmol) was suspended in dry THF (30 ml) and 1,2-dimethoxyethane (10 ml) under argon. Lithium aluminium hydride (1.0 M in diethyl ether) (30 ml, 30 mmol) was added and the mixture heated to reflux. After 67 h heating was stopped, the mixture cooled to 0° C. and acetic acid (7 ml) added. The solvent was removed in vacuo and the residue purified by flash column chromatography on silica gel, eluting with 20–30% methanol in dichloromethane, to give the title compound as tan needles (0.714 g, 32%); δH (400 MHz; CD3OD) 4.47 (2H, s), 6.38 (1H, d, J 6.8), 6.41 (1H, d, J 9.2), 7.56 (1H, dd, J 6.8, 9.2); m/z (ES+) 126 (100%, [MH]+).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JRA Romal - 2016 - search.proquest.com
Our society has relied mostly on fossil-based materials as source of carbon for industrially important chemicals. The non-renewability of this petroleum-based material, however, …
Number of citations: 4 search.proquest.com

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